molecular formula C37H30N2O2 B4548069 N,N'-[methylenebis(2-methyl-4,1-phenylene)]di(1-naphthamide)

N,N'-[methylenebis(2-methyl-4,1-phenylene)]di(1-naphthamide)

Cat. No.: B4548069
M. Wt: 534.6 g/mol
InChI Key: MHGGNRVEVPSERQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-[methylenebis(2-methyl-4,1-phenylene)]di(1-naphthamide) is a useful research compound. Its molecular formula is C37H30N2O2 and its molecular weight is 534.6 g/mol. The purity is usually 95%.
The exact mass of the compound N,N'-[methylenebis(2-methyl-4,1-phenylene)]di(1-naphthamide) is 534.230728204 g/mol and the complexity rating of the compound is 818. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,N'-[methylenebis(2-methyl-4,1-phenylene)]di(1-naphthamide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-[methylenebis(2-methyl-4,1-phenylene)]di(1-naphthamide) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Polymer Synthesis :

    • Wang et al. (2016) demonstrated the use of α-diimine Ni(II) complexes in ethylene polymerization to produce highly branched amorphous polyethylene, which suggests potential applications in precise microstructure control of polymers (Wang et al., 2016).
    • Lee et al. (2012) reported the use of poly(propylene carbonate)s for the formation of thermoplastic polyurethanes, indicating the versatility of such compounds in polymer chemistry (Lee et al., 2012).
  • Solar Cell Technology :

    • Jung et al. (2018) explored the use of naphthalene diimide-based materials in perovskite solar cells, achieving over 20% power conversion efficiency, showcasing the potential of these materials in solar energy applications (Jung et al., 2018).
    • Oh et al. (2018) studied the effects of linker variations in naphthalene diimide-based materials on the performance of organic solar cells, demonstrating their significant influence on device efficiency (Oh et al., 2018).
  • Chemical Synthesis :

    • Rucklidge et al. (2006) investigated the use of palladium complexes in the methoxycarbonylation of vinyl acetate, which could have implications for industrial chemical synthesis processes (Rucklidge et al., 2006).
    • Climent et al. (2002) designed a solid catalyst for synthesizing a molecule with a blossom orange scent, highlighting the role of these compounds in fragrance chemistry (Climent et al., 2002).

Properties

IUPAC Name

N-[2-methyl-4-[[3-methyl-4-(naphthalene-1-carbonylamino)phenyl]methyl]phenyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H30N2O2/c1-24-21-26(17-19-34(24)38-36(40)32-15-7-11-28-9-3-5-13-30(28)32)23-27-18-20-35(25(2)22-27)39-37(41)33-16-8-12-29-10-4-6-14-31(29)33/h3-22H,23H2,1-2H3,(H,38,40)(H,39,41)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGGNRVEVPSERQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC2=CC(=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43)C)NC(=O)C5=CC=CC6=CC=CC=C65
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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